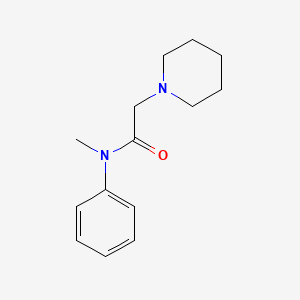![molecular formula C11H16BrNOS B7501175 N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as Brucine, is a chemical compound that has been widely used in scientific research. It is a member of the alkaloid family and is derived from the seeds of Strychnos nux-vomica, a tree native to Southeast Asia. Brucine has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical properties.
作用机制
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that plays a role in the central nervous system. By inhibiting the activity of glycine, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is thought to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its high purity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized with a high degree of purity, making it ideal for use in experiments. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is relatively stable, making it easy to store and transport. However, one of the main limitations of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its toxicity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is highly toxic and can be dangerous if not handled properly.
未来方向
There are many potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide. One area of research could focus on the development of new synthetic methods for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide that are more efficient and cost-effective. Additionally, research could focus on the development of new applications for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in the field of pharmacology. Finally, research could focus on the development of new methods for reducing the toxicity of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, making it safer to handle in lab experiments.
合成方法
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized using a variety of methods, including the reduction of strychnine and the bromination of 2-vinylthiophene. The most common method for synthesizing N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is through the reduction of strychnine using zinc and hydrochloric acid. This method is preferred due to its simplicity and high yield.
科学研究应用
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been used in a wide range of scientific research applications. It has been studied for its potential use as an analgesic, antipyretic, and anti-inflammatory agent. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been investigated for its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied for its potential to inhibit the growth of cancer cells.
属性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJBNQTAOJCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
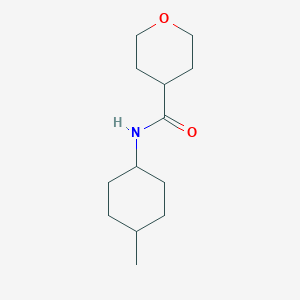
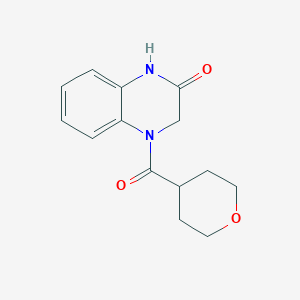
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
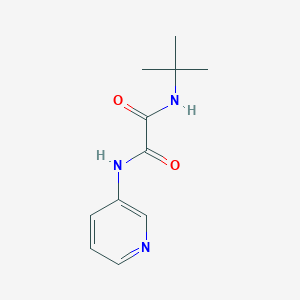
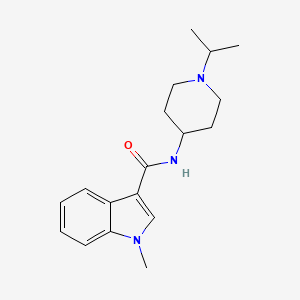
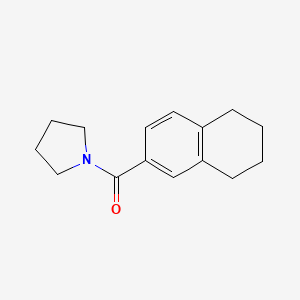

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
